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Compound of Interest

Compound Name: Neodymium bromide

Cat. No.: B086728 Get Quote

For researchers, scientists, and drug development professionals, a precise understanding of a

compound's crystal structure is paramount for predicting its properties and behavior. This guide

provides a comparative analysis of the crystal structure of neodymium(III) bromide (NdBr₃) and

an alternative, neodymium(III) chloride (NdCl₃), supported by experimental data and detailed

methodologies for structural validation.

Anhydrous neodymium(III) bromide adopts an orthorhombic PuBr₃-type crystal structure.[1]

This structure is characterized by the space group Cmcm. In contrast, neodymium(III) chloride

crystallizes in a hexagonal UCl₃-type structure with the space group P6₃/m.[2] This

fundamental difference in crystal system and space group leads to distinct coordination

environments and bonding characteristics for the neodymium ion in each compound.

Comparative Crystallographic Data
The structural parameters of NdBr₃ and NdCl₃ have been determined experimentally, primarily

through X-ray diffraction techniques. A summary of their key crystallographic data is presented

below for direct comparison.
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Property
Neodymium(III) Bromide
(NdBr₃)

Neodymium(III) Chloride
(NdCl₃)

Crystal System Orthorhombic Hexagonal

Space Group Cmcm P6₃/m

Lattice Parameters
a = 4.13 Å, b = 13.13 Å, c =

9.24 Å, α = β = γ = 90°

a = 7.3988 Å, c = 4.2423 Å, α

= β = 90°, γ = 120°[2]

Coordination Geometry of

Nd³⁺

8-coordinate bicapped trigonal

prismatic[1][3]

9-coordinate tricapped trigonal

prismatic[4][5]

Nd-Halide Bond Lengths 2.92-3.17 Å
Shorter: 2.90 Å, Longer: 2.95

Å[6]

Fractional Atomic Coordinates:

Neodymium(III) Bromide (NdBr₃)[7]

Atom
Wyckoff
Position

x y z

Nd 4c 0.5 0.242306 0.25

Br1 4c 0.5 0.414423 0.75

| Br2 | 8f | 0 | 0.351739 | 0.43402 |

Neodymium(III) Chloride (NdCl₃)

Atom
Wyckoff
Position

x y z

Nd 2c 1/3 2/3 1/4

Cl 6h 0.388 0.297 1/4
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(Note: Atomic coordinates for NdCl₃ are derived from isostructural compounds and typical

values for the UCl₃-type structure.)

Experimental Protocols
The validation of the crystal structures of neodymium halides involves a multi-step process,

from the synthesis of high-purity single crystals to the collection and analysis of diffraction data.

Synthesis and Crystal Growth of Anhydrous Lanthanide
Halides
The synthesis of high-purity, anhydrous lanthanide halides is crucial for obtaining accurate

crystallographic data, as these compounds are often highly hygroscopic.[1]

Materials:

Neodymium(III) oxide (Nd₂O₃)

Ammonium bromide (NH₄Br) or Ammonium chloride (NH₄Cl)

High-purity inert gas (e.g., Argon)

Quartz ampoule or tube furnace

Procedure:

A stoichiometric mixture of Nd₂O₃ and a slight excess of the ammonium halide is thoroughly

ground in a dry, inert atmosphere (e.g., a glovebox).

The mixture is placed in a quartz ampoule and heated slowly under a flow of inert gas.

The temperature is gradually increased to around 400-500 °C to allow for the reaction to

form the neodymium halide and the sublimation of excess ammonium halide.

For single crystal growth, the resulting powder can be further purified by vacuum sublimation

or used in a Bridgman-Stockbarger method, where the material is melted and then slowly

cooled to form a single crystal.
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X-ray Diffraction Analysis
1. Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method for determining

a new crystal structure.

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted

on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the

diffraction pattern is collected on a detector as the crystal is rotated. Data is typically

collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

Data Reduction: The raw diffraction data is processed to correct for experimental factors

such as absorption and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined

using direct methods or Patterson methods. The structural model is then refined against the

experimental data using least-squares methods to optimize the atomic coordinates,

displacement parameters, and other structural parameters.

2. Powder X-ray Diffraction (PXRD) and Rietveld Refinement: PXRD is a powerful technique for

phase identification and can also be used for crystal structure validation and refinement,

especially when single crystals are not available.

Sample Preparation: A finely ground powder of the material is packed into a sample holder.

Data Collection: The powdered sample is irradiated with an X-ray beam, and the diffracted X-

rays are detected as a function of the scattering angle (2θ).

Rietveld Refinement: The entire experimental powder diffraction pattern is fitted with a

calculated pattern based on a known or proposed crystal structure model.[8][9] This method

refines various parameters, including lattice parameters, atomic positions, and peak shape

parameters, to achieve the best possible fit between the calculated and observed patterns. A

good fit validates the proposed crystal structure.
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The process of validating a crystal structure can be visualized as a logical workflow, from initial

synthesis to the final deposition of the structural data.

Synthesis & Crystal Growth

Data Collection & Processing

Structure Determination & Refinement

Validation & Deposition

Chemical Synthesis

Purification

Single Crystal Growth

Powder XRDSingle-Crystal XRD

Data Reduction

Structure Solution

SC-XRD data

Rietveld Refinement

PXRD data

Structure Refinement

Structural Validation

Database Deposition (e.g., CCDC, ICSD)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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